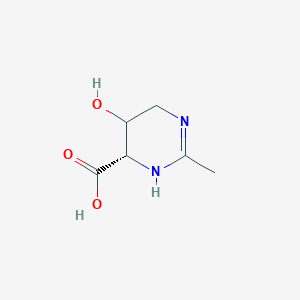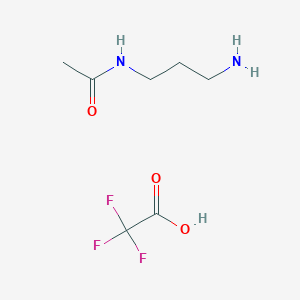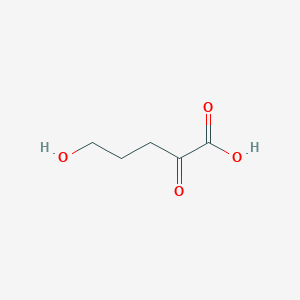
5-Hydroxy-2-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-oxopentanoic acid is an organic compound with the molecular formula C5H8O4 It is a derivative of pentanoic acid, characterized by the presence of a hydroxyl group and a keto group on the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-oxopentanoic acid can be achieved through several methods. One common approach involves the oxidation of 5-hydroxy-2-pentanone using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Engineered strains of microorganisms, such as Escherichia coli, can be utilized to produce the compound from renewable substrates. This method is advantageous due to its sustainability and potential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-2-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 2,5-dioxopentanoic acid.
Reduction: The keto group can be reduced to form 5-hydroxy-2-pentanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 2,5-Dioxopentanoic acid.
Reduction: 5-Hydroxy-2-pentanol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
5-Hydroxy-2-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism by which 5-Hydroxy-2-oxopentanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can participate in enzymatic reactions, acting as a substrate for enzymes involved in metabolic processes. The hydroxyl and keto groups play crucial roles in these interactions, facilitating the formation of enzyme-substrate complexes and subsequent biochemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-oxopentanoic acid: Similar in structure but with the hydroxyl group on the fourth carbon atom.
5-Guanidino-2-oxopentanoic acid: Contains a guanidino group instead of a hydroxyl group.
5-Hydroxy-3-oxopentanoic acid: Similar but with the keto group on the third carbon atom.
Uniqueness
5-Hydroxy-2-oxopentanoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted applications in research and industry, where its specific properties can be leveraged for desired outcomes.
Propiedades
Fórmula molecular |
C5H8O4 |
|---|---|
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
5-hydroxy-2-oxopentanoic acid |
InChI |
InChI=1S/C5H8O4/c6-3-1-2-4(7)5(8)9/h6H,1-3H2,(H,8,9) |
Clave InChI |
MMTYWJNSFWVPPS-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)C(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


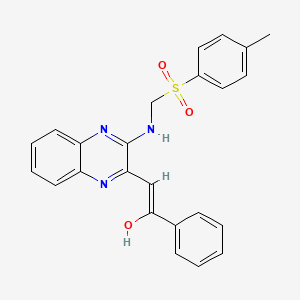
![Imidazo[4,5-d]imidazole](/img/structure/B15216118.png)
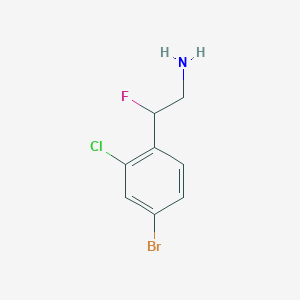
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (Z)-tetracos-15-enoate](/img/structure/B15216130.png)
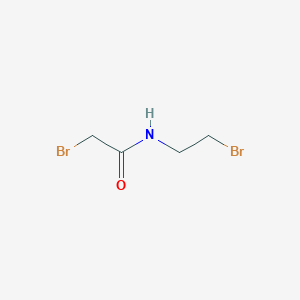
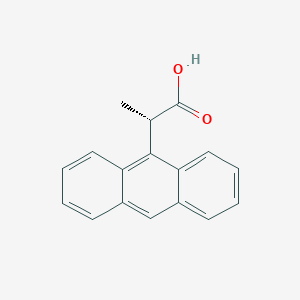
![6-Bromo-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15216159.png)

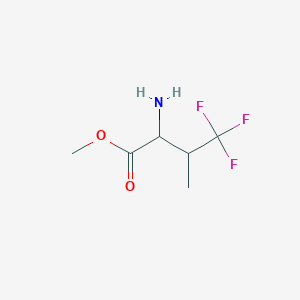
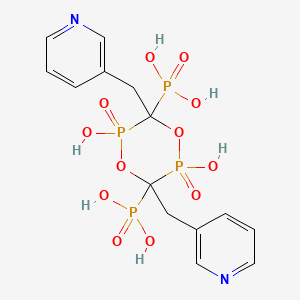
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-](/img/structure/B15216181.png)

